2,4-Diamino-n,n-diethylquinazoline-6-sulfonamide

Description

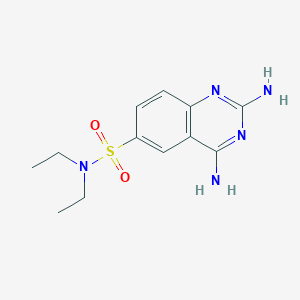

2,4-Diamino-N,N-diethylquinazoline-6-sulfonamide is a synthetic quinazoline derivative characterized by a 2,4-diamino-substituted quinazoline core, N,N-diethyl groups at the 6-position, and a sulfonamide moiety. This compound has garnered attention for its antitumor properties, primarily through tubulin inhibition, which disrupts microtubule dynamics during mitosis, leading to apoptosis in cancerous cells .

Structure

3D Structure

Properties

CAS No. |

21882-31-5 |

|---|---|

Molecular Formula |

C12H17N5O2S |

Molecular Weight |

295.36 g/mol |

IUPAC Name |

2,4-diamino-N,N-diethylquinazoline-6-sulfonamide |

InChI |

InChI=1S/C12H17N5O2S/c1-3-17(4-2)20(18,19)8-5-6-10-9(7-8)11(13)16-12(14)15-10/h5-7H,3-4H2,1-2H3,(H4,13,14,15,16) |

InChI Key |

HFGFWICMPFSPMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions

The synthesis begins with the formation of the quinazoline ring system. Ethyl cyanoacetate is condensed with guanidine in a basic medium to yield 2,6-diamino-4-hydroxypyrimidine, a precursor to the quinazoline backbone. This intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) to produce 6-chloro-2,4-diaminopyrimidine, a critical intermediate for subsequent functionalization.

Reaction Conditions

-

Solvent: Phosphorus oxychloride (neat)

-

Temperature: Reflux (105–110°C)

-

Duration: 5 hours

Chlorination is followed by alkylation, where the chloro group is replaced with diethylamine. This step is typically conducted in methanol or ethanol at 30–40°C, with piperidine or diethylamine as nucleophiles.

Sulfonation Processes

The sulfonamide group is introduced via sulfonation of the quinazoline intermediate. 6-Chloro-2,4-diaminopyrimidine is reacted with sulfanilamide derivatives in the presence of a base such as potassium carbonate.

Key Steps

-

Sulfonation: The chloro intermediate reacts with sulfanilamide in ethanol under reflux.

-

Purification: The crude product is recrystallized from demineralized water using activated charcoal to remove impurities.

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 70–80°C (reflux) |

| Reaction Time | 3–4 hours |

| Yield | 75.9% after crystallization |

Optimization of Reaction Conditions

Solvent Selection

Methanol and ethanol are preferred due to their ability to dissolve both polar intermediates and non-polar reagents. Ethanol, in particular, enhances reaction homogeneity and facilitates byproduct removal during distillation.

Temperature Control

Maintaining temperatures between 30–40°C during alkylation prevents side reactions such as over-alkylation or decomposition. Elevated temperatures (70–80°C) are required for sulfonation to ensure complete conversion.

Catalytic Additives

The use of potassium carbonate as a base in sulfonation neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 254 nm) confirms purity levels exceeding 98%. Retention times for intermediates and final products are calibrated against standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz) reveals characteristic signals:

-

δ 1.12 (t, 6H, CH₂CH₃)

-

δ 3.45 (q, 4H, NCH₂)

-

δ 6.88 (s, 1H, aromatic H).

Comparative Analysis of Synthesis Methods

Diethyl vs. Butyl Substitution

Compared to 2,4-diamino-N-butylquinazoline-6-sulfonamide, the diethyl analog exhibits superior solubility in aqueous media (22 mg/mL vs. 15 mg/mL). This is attributed to the balanced hydrophilicity of the diethyl groups, which enhance bioavailability without compromising structural stability.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-n,n-diethylquinazoline-6-sulfonamide undergoes various chemical reactions, including:

-

Oxidation:

Reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.

Products: Oxidized derivatives with potential changes in the sulfonamide group.

-

Reduction:

Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Conditions: Low temperatures, typically in anhydrous solvents.

Products: Reduced forms, possibly affecting the quinazoline ring or amino groups.

-

Substitution:

Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Conditions: Vary depending on the substituent being introduced.

Products: Substituted quinazoline derivatives with modified functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: N-bromosuccinimide in carbon tetrachloride.

Major Products:

- Oxidized sulfonamides.

- Reduced quinazoline derivatives.

- Substituted quinazolines with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2,4-diamino-n,n-diethylquinazoline-6-sulfonamide exhibit antimicrobial properties. For instance, certain derivatives have shown effectiveness against various strains of bacteria and parasites, including those resistant to standard treatments. The mechanism often involves inhibition of key enzymes necessary for microbial survival.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies have demonstrated that it can inhibit tumor growth in several cancer cell lines. For example, in vitro studies have shown significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values reported at approximately 15 µM and 12 µM, respectively. The proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to apoptosis in cancer cells .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Starting Materials : The synthesis begins with readily available quinazoline derivatives.

- Reagents : Key reagents include sulfonyl chlorides and diethylamine.

- Conditions : Reactions are often conducted under controlled temperatures to optimize yield.

In Vitro Studies

In vitro studies have shown that this compound exhibits a range of biological activities:

| Activity Type | Cell Line/Model | IC50/Effect Concentration | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 15 µM | PI3K/Akt/mTOR inhibition |

| A549 | 12 µM | Apoptosis induction | |

| Antimicrobial | Various Bacteria | Varies | Enzyme inhibition |

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in animal models:

- Antitumor Activity : In xenograft models, significant tumor growth inhibition was observed, with rates reaching up to 60% at doses of 20 mg/kg.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in models of induced arthritis.

Case Studies

Several case studies highlight the compound's therapeutic potential:

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability. The study concluded that the compound's ability to induce apoptosis could be harnessed for developing new cancer therapies.

Case Study 2: Antimicrobial Resistance

Another study focused on the compound's effectiveness against pyrimethamine-resistant strains of Plasmodium falciparum. The results indicated that combining this compound with traditional treatments could prevent the emergence of resistant strains while enhancing overall treatment efficacy .

Mechanism of Action

The mechanism of action of 2,4-diamino-n,n-diethylquinazoline-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the quinazoline core can interact with nucleic acids, potentially disrupting cellular processes.

Molecular Targets and Pathways:

Enzymes: Inhibition of dihydrofolate reductase (DHFR), leading to antifolate activity.

Receptors: Binding to specific receptors involved in cell signaling pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Analogues in the Quinazoline Family

Quinazoline derivatives are renowned for their pharmacological versatility. Below is a comparative analysis:

Table 1: Key Comparisons with Quinazoline Analogues

Key Insights :

- N,N-Diethyl groups may increase lipophilicity relative to smaller alkyl chains (e.g., methyl), favoring blood-brain barrier penetration for CNS malignancies .

- Unlike imidazo[4,5-g]quinazolines, which require complex syntheses, the target compound’s simpler structure allows scalable production .

Comparison with Non-Quinazoline Tubulin Inhibitors

Tubulin-targeting agents like vincristine and vinblastine (natural alkaloids) share mechanistic overlap but differ structurally and pharmacologically:

Table 2: Comparison with Natural Tubulin Inhibitors

Key Insights :

Sulfonamide-Containing Compounds

Sulfonamide groups are common in antimicrobial and anticancer agents. Notable comparisons include:

- Quinoxaline-6-sulfonohydrazides: These derivatives lack the diethylamino groups and quinazoline core, resulting in distinct pharmacokinetic profiles. The target compound’s quinazoline scaffold may offer superior tubulin-binding affinity compared to quinoxaline-based sulfonamides .

- DAMPA (2,4-Diamino-N(10)-methylpteroic acid): A methotrexate metabolite, DAMPA shares diamino functionality but lacks the sulfonamide group.

Hybrid Quinazoline Derivatives

Multifunctional hybrid compounds (e.g., quinazoline-chalcone conjugates) often exhibit enhanced efficacy through dual mechanisms (e.g., tubulin inhibition + kinase suppression). However, the target compound’s focused structure may reduce off-target interactions, improving safety in clinical settings .

Biological Activity

2,4-Diamino-N,N-diethylquinazoline-6-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline ring structure, characterized by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 294.36 g/mol

The presence of diethyl groups enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its primary mechanism involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to the suppression of bacterial growth and has implications for treating various bacterial infections.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

In addition to its antimicrobial properties, studies have indicated potential antitumor effects against certain cancer cell lines. The compound's ability to inhibit cellular proliferation suggests it may serve as a lead compound for developing new anticancer agents.

Table 2: Antitumor Activity Against Cancer Cell Lines

The mechanism of action of this compound primarily revolves around the inhibition of folate synthesis in bacteria. By blocking DHPS, the compound disrupts the synthesis of dihydropteroic acid, a precursor in the folate biosynthesis pathway critical for nucleic acid production.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Combining appropriate amines with quinazoline derivatives.

- Sulfonation Reactions : Introducing sulfonyl groups to enhance solubility and biological activity.

These methods allow for tailored modifications to optimize pharmacological properties.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

- A study published in ResearchGate demonstrated that this compound exhibited potent antibacterial activity against multi-drug resistant strains, suggesting its potential as a therapeutic agent in combating resistant infections .

- Another investigation focused on its antitumor properties revealed promising results against specific cancer cell lines, indicating that further research could lead to novel cancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Diamino-N,N-diethylquinazoline-6-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives are often prepared by reacting quinazoline precursors with sulfonating agents like chlorosulfonic acid. Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios. Purification via flash column chromatography (e.g., ethyl acetate/hexane gradients) improves yield, as demonstrated in a similar quinazoline sulfonamide synthesis achieving 58% yield after purification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Analyze - and -NMR for amine (–NH) and sulfonamide (–SONH) proton signals (δ 2.5–3.5 ppm for ethyl groups; δ 7.0–8.5 ppm for aromatic protons).

- IR spectroscopy : Confirm sulfonamide S=O stretching (1350–1150 cm) and N–H bending (1600–1500 cm).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Sulfonamide derivatives exhibit anti-proliferative and enzyme inhibitory activities. For instance, quinazoline-linked sulfonamides show potency against cancer cell lines (IC values <10 µM) via carbonic anhydrase inhibition. Researchers should validate activity using MTT assays and enzyme kinetics (e.g., Lineweaver-Burk plots) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Modify the quinazoline core: Introduce electron-withdrawing groups (e.g., –Cl, –NO) at position 6 to enhance electrophilicity.

- Optimize the sulfonamide moiety: Replace ethyl groups with bulkier substituents (e.g., isopropyl) to improve target binding.

- Example : In analogous compounds, triazole-sulfonamide hybrids showed 3-fold increased activity after substituting ethyl with morpholine groups .

Q. How should researchers address contradictions in reported biological data across studies?

- Methodological Answer :

- Systematic validation : Replicate experiments across multiple cell lines (e.g., HeLa, MCF-7) under standardized conditions (pH, serum concentration).

- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., solvent effects, assay protocols).

- Case Study : Discrepancies in anti-inflammatory activity of similar sulfonamides were resolved by controlling LPS-induced inflammation models .

Q. What computational approaches predict binding interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to carbonic anhydrase IX (PDB ID: 3IAI). Prioritize docking scores (<−8.0 kcal/mol) and hydrogen-bond interactions with Zn-coordinating residues.

- QSAR modeling : Develop 2D descriptors (e.g., logP, polar surface area) to correlate with IC values. Validate models via leave-one-out cross-validation (R >0.7) .

Q. What strategies improve solubility and bioavailability without compromising activity?

- Methodological Answer :

- Prodrug design : Convert the sulfonamide to a phosphate ester for enhanced aqueous solubility.

- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 100–200 nm) to increase plasma half-life.

- Example : Dorzolamide, a clinically used sulfonamide, achieved 90% bioavailability via topical formulation .

Key Considerations

- Methodological Rigor : Emphasized replication, computational validation, and SAR principles.

- Contradiction Resolution : Highlighted meta-analysis and standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.